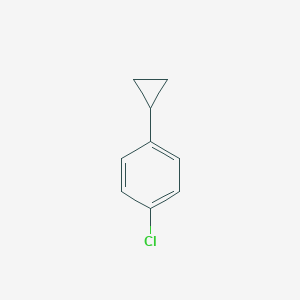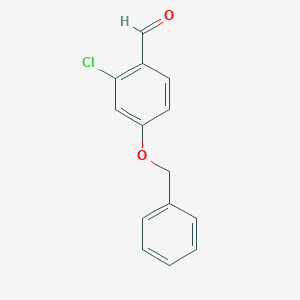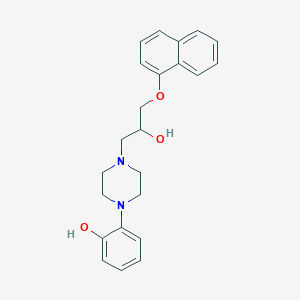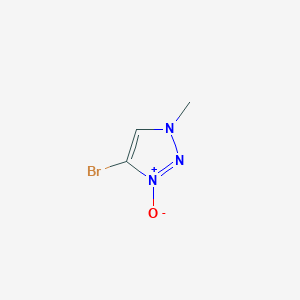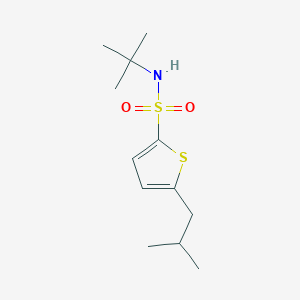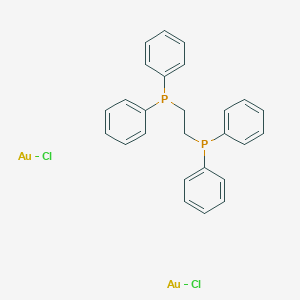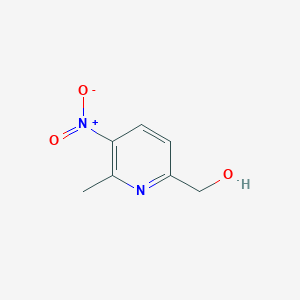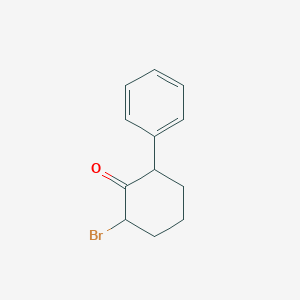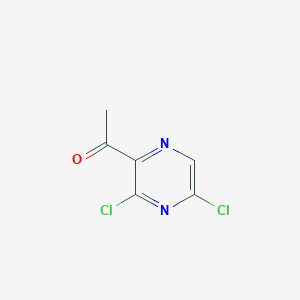
2,3-二氟-N-羟基-6-(三氟甲基)苯并咪唑酰胺
概述
描述
Molecular Structure Analysis
The molecular formula of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is C8H5F5N2O, and its molecular weight is 240.13 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is 253.1±50.0 °C, and its predicted density is 1.58±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C .科学研究应用
氟化化合物在晶体学中的应用
对类似化合物的研究揭示了其晶体结构,证明了 OH 和 NH2 取代基的 Z 型构型及其氢键形成能力。 这有助于理解氟化化合物中的分子构型和相互作用,这对开发新材料和药物至关重要 .
用于先进材料的氟化聚酰亚胺
对新型二胺单体的研究导致了氟化聚酰亚胺的开发。 这些材料具有高热稳定性和理想的机械和电气性能,使其在需要低介电常数和高热阻的应用中非常重要,例如在电子工业中.
用于溶剂和传输应用的含氟聚合物
对 Teflon AF 等含氟聚合物的研究探索了它们作为传输/萃取介质的用途。 它们显示出对溶剂的吸附能力以及溶剂对其性能的影响,突出了含氟聚合物在分离过程和材料科学中的潜力.
氟化化合物的合成
新型农药的合成过程涉及类似的氟化化合物,证明了它们在开发更有效和更特异的农用化学品方面的用途。 这展示了氟化化合物在合成新型活性物质中的重要性.
有机化学研究
由于其独特的性质,该化合物被用于有机化学中的各种研究。 它作为构建块来创建复杂分子,这可能导致新反应和途径的发现.
生物化学研究
在生物化学中,该化合物在研究酶的相互作用和机制方面起着至关重要的作用。 其氟化结构可以模拟生物分子,使研究人员能够更深入地探究酶促过程.
药理学研究
药理学研究受益于该化合物,因为它可以用于开发新药。 其结构允许创建具有潜在治疗效果的分子,特别是在酶抑制剂的设计中.
环境科学
该化合物的性质在环境科学中也引起了人们的兴趣,在那里它可以用来研究氟化化合物对生态系统的影响,并开发检测和量化它们的方法.
属性
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



